[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol
Brand Name: Vulcanchem
CAS No.: 2866307-74-4
VCID: VC12010590
InChI: InChI=1S/C8H15NO2/c9-5-7-1-3-8(6-10,11-7)4-2-7/h10H,1-6,9H2
SMILES: C1CC2(CCC1(O2)CN)CO
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol

CAS No.: 2866307-74-4

Cat. No.: VC12010590

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol - 2866307-74-4

Specification

CAS No. 2866307-74-4
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol
Standard InChI InChI=1S/C8H15NO2/c9-5-7-1-3-8(6-10,11-7)4-2-7/h10H,1-6,9H2
Standard InChI Key GUCBOBHRGITAIW-UHFFFAOYSA-N
SMILES C1CC2(CCC1(O2)CN)CO
Canonical SMILES C1CC2(CCC1(O2)CN)CO

Introduction

Structural Elucidation and Comparative Analysis

Core Bicyclic Framework

The 7-oxabicyclo[2.2.1]heptane system consists of a norbornane-like structure where one oxygen atom replaces a methylene group at the 7-position, creating a bridged ether ring . This substitution imposes significant conformational rigidity, a property leveraged in drug design to preorganize functional groups for target binding. The compound’s IUPAC name, [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol, specifies substituents at the 1- and 4-positions: a hydroxymethyl group (-CH₂OH) at position 1 and an aminomethyl group (-CH₂NH₂) at position 4.

Table 1: Structural Comparison with Related Bicyclic Compounds

Compound NameMolecular FormulaSubstituentsCAS Number
[4-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanolC₈H₁₅NO₂1-CH₂OH, 4-CH₂NH₂2866307-74-4
[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanolC₈H₁₅NO₂4-CH₂OH, 1-CH₂NH₂137943791
(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl)methanolC₈H₁₄O₂1-CH₂OH, 4-CH₃165431080
1-(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl)methanamineC₈H₁₅NO1-CH₂NH₂, 4-CH₃2866352-84-1

The positional isomerism between the target compound and CID 137943791 highlights the impact of substituent placement on physicochemical properties. For instance, the 1-CH₂OH/4-CH₂NH₂ configuration in the target compound may exhibit distinct hydrogen-bonding capabilities compared to the 4-CH₂OH/1-CH₂NH₂ isomer .

Spectroscopic and Computational Characterization

While experimental spectral data (NMR, IR) for the compound remain unreported, computational tools predict key features. The SMILES string C1CC2(CCC1(O2)CN)CO confirms the bicyclic connectivity, while the InChIKey GUCBOBHRGITAIW-UHFFFAOYSA-N facilitates database searches. Collision cross-section (CCS) predictions for adducts such as [M+H]+ (132.8 Ų) and [M+Na]+ (139.4 Ų) suggest utility in mass spectrometry-based identification.

Synthetic Strategies and Challenges

Retrosynthetic Analysis

The synthesis of [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol likely involves constructing the bicyclic core before introducing functional groups. A plausible route could begin with Diels-Alder cyclization to form the norbornene skeleton, followed by epoxidation and ring-opening to install the ether linkage . Subsequent functionalization might involve:

  • Aminomethylation: Introducing the -CH₂NH₂ group via reductive amination of a ketone intermediate.

  • Hydroxymethylation: Oxidative cleavage of a terminal alkene followed by reduction to yield the -CH₂OH group .

Photochemical Approaches

Recent advances in bicyclo[2.1.1]hexane synthesis via [2+2] photocycloaddition suggest potential adaptations for the oxabicyclo[2.2.1]heptane system. For example, irradiating a diene with an appropriate olefin could generate the bicyclic framework, which could then undergo oxidative functionalization .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight157.21 g/molCalculated
Topological Polar Surface Area64.6 ŲPubChem estimation
LogP (Octanol-Water)-1.2XLogP3
Hydrogen Bond Donors3 (2 -OH, 1 -NH₂)Structural analysis
Hydrogen Bond Acceptors3 (2 -OH, 1 ether O)Structural analysis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator